N-Acetyl-beta-D-glucosamine tetraacetate

Catalog No.
S679454
CAS No.
7772-79-4
M.F
C16H23NO10
M. Wt
389.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-beta-D-glucosamine tetraacetate

CAS Number

7772-79-4

Product Name

N-Acetyl-beta-D-glucosamine tetraacetate

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate

Molecular Formula

C16H23NO10

Molecular Weight

389.35 g/mol

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-(Acetylamino)-2-deoxy-β-D-Glucopyranose 1,3,4,6-Tetraacetate; 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine; N-Acetyl-β-D-glucosamine Tetraacetate; NSC 224432;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Hyaluronic Acid Synthesis:

N-Acetyl-beta-D-glucosamine tetraacetate has been shown to promote the synthesis of hyaluronic acid in various cell types, including human synovial fibroblasts and chondrocytes []. This finding suggests its potential use in developing therapies for conditions associated with decreased hyaluronic acid levels, such as osteoarthritis and skin aging.

Glycosylation Studies:

N-Acetyl-beta-D-glucosamine tetraacetate can serve as a valuable tool in studying protein glycosylation, a crucial process in protein function and folding. Due to its structural similarity to N-acetylglucosamine, it can be used to investigate the enzymes involved in glycosylation and their potential roles in various diseases [].

Drug Delivery Systems:

N-Acetyl-beta-D-glucosamine tetraacetate's ability to interact with specific receptors on cell surfaces makes it a potential candidate for developing targeted drug delivery systems. By attaching therapeutic agents to this molecule, researchers aim to improve drug delivery specifically to desired cell types, potentially reducing side effects [].

N-Acetyl-beta-D-glucosamine tetraacetate is a derivative of N-acetyl-beta-D-glucosamine, characterized by the addition of four acetyl groups. Its molecular formula is C₁₆H₂₃NO₁₀, and it has a molar mass of 389.35 g/mol. This compound appears as a white to light brown solid and is known for its moderate solubility in organic solvents such as chloroform and methanol when heated . The compound has a melting point ranging from 186 to 189 °C and a predicted boiling point of approximately 530.2 °C .

The exact mechanism by which N-Ac-β-D-GlcNAc tetraacetate stimulates HA production is not fully elucidated. However, some studies suggest it might act as a precursor for GlcNAc, a crucial building block for HA synthesis []. Additionally, it might interact with specific enzymes involved in the HA biosynthesis pathway. Further research is needed to understand the precise mechanism.

Typical of acetylated sugar derivatives. These include:

  • Hydrolysis: In the presence of water and acids or bases, the acetyl groups can be removed, regenerating N-acetyl-beta-D-glucosamine.
  • Deacetylation: Treatment with strong bases or enzymes like acetylesterases can yield the free amino sugar.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

These reactions highlight its potential for modification in synthetic organic chemistry.

N-Acetyl-beta-D-glucosamine tetraacetate exhibits several biological activities, primarily due to its role as a precursor in glycosaminoglycan synthesis. It has been shown to:

  • Promote Hyaluronic Acid Production: This compound is linked to enhancing the synthesis of hyaluronic acid, which is crucial for skin hydration and joint lubrication .
  • Support Cellular Functions: It may play a role in cell signaling and proliferation due to its structural similarity to other glycosaminoglycans.

Research indicates that derivatives like this compound could have therapeutic implications in dermatology and rheumatology.

The synthesis of N-Acetyl-beta-D-glucosamine tetraacetate typically involves:

  • Acetylation of N-acetyl-beta-D-glucosamine: This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques to achieve the desired purity level.

This method allows for efficient production while maintaining the integrity of the glucosamine structure.

N-Acetyl-beta-D-glucosamine tetraacetate finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of glycosaminoglycans for drug formulations targeting joint health.
  • Cosmetics: Incorporated into formulations aimed at enhancing skin hydration and elasticity.
  • Biotechnology: Utilized in research settings for studying glycoprotein interactions and cellular signaling pathways.

These applications underscore its versatility in both industrial and research contexts.

Interaction studies involving N-Acetyl-beta-D-glucosamine tetraacetate have focused on its biochemical roles:

  • Enzyme Interactions: Investigations into how this compound interacts with glycosidases and other enzymes that modify glycan structures.
  • Cellular Uptake Studies: Research into how cells uptake this compound can provide insights into its potential therapeutic uses.

Such studies are crucial for understanding its biological mechanisms and optimizing its applications.

N-Acetyl-beta-D-glucosamine tetraacetate shares structural similarities with other compounds, particularly those in the glucosamine family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-Acetyl-beta-D-glucosamineMonosaccharidePrecursor for glycosaminoglycans
Beta-D-glucosamine pentaacetateAcetylated derivativePromotes hyaluronic acid production
ChitobioseDisaccharideComposed of two N-acetylglucosamine units
HeparinGlycosaminoglycanAnticoagulant properties

N-Acetyl-beta-D-glucosamine tetraacetate is unique due to its specific tetraacetate configuration, which influences its solubility and biological activity compared to other similar compounds.

Traditional Synthesis Routes from Chitin and GlcNAc

The traditional synthesis of N-acetyl-beta-D-glucosamine tetraacetate begins with chitin, a biopolymer composed of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. Chitin is subjected to acid-catalyzed hydrolysis to depolymerize the polymer into monomeric GlcNAc. Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures (80–100°C) facilitates the cleavage of glycosidic bonds, yielding GlcNAc with a degree of acetylation (F_A) near 0.96 [5]. Subsequent peracetylation of GlcNAc involves treating the free hydroxyl groups with acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate. For example, Foster and colleagues demonstrated that glucosamine peracetate intermediates could be converted to the target tetraacetate via bromide displacement using silver fluoride (AgF), exclusively yielding the β-anomer [1].

A key challenge in this route is minimizing de-N-acetylation during hydrolysis. Demineralization of chitin sources (e.g., shrimp shells) with sodium hydroxide precedes acid treatment to remove inorganic impurities, but prolonged alkaline exposure reduces F_A, necessitating precise reaction timing [5]. The final peracetylation step often requires anhydrous conditions to prevent competing hydrolysis, with yields highly dependent on the purity of the GlcNAc intermediate.

Modern Synthetic Approaches

Modern methodologies prioritize stereoselective synthesis and reduced reaction steps. One advancement involves the use of fluorinating agents to directly convert peracetylated glucal derivatives into the β-anomer. The Withers group achieved this by treating tri-O-acetyl-D-glucal with SelectFluor in acetic acid, forming a peracetate intermediate that undergoes bromide substitution with AgF to yield N-acetyl-beta-D-glucosamine tetraacetate in 85% yield [1]. This approach avoids the need for intermediate purification, enhancing efficiency.

Another strategy employs pyridine-catalyzed acylation of glucosamine hydrochloride (GlcN·HCl) with mixed anhydrides. For instance, ketoprofen-conjugated tetra-O-acyl derivatives were synthesized by reacting GlcN·HCl with acyl chlorides in pyridine, selectively forming the β-anomer due to steric and electronic effects of the acyl groups [6]. Modern activation systems, such as imidazole-based catalysts, have also improved acylation rates while maintaining anomeric purity.

Selective Protection and Deprotection Strategies

Selective protection of hydroxyl groups is critical to avoid unwanted side reactions. Participating protecting groups, such as 2-O-acetyl, direct β-glycoside formation via neighboring-group participation. For example, the 3,4-O-bisacetal protecting system constrains the pyranose ring into a conformation favoring β-attack during glycosylation [7]. Remote participation strategies, such as 4-O-pentafluoropropionyl groups, further enhance β-selectivity by sterically shielding the α-face of the oxocarbenium ion intermediate [7].

Deprotection often involves Pd(0)-catalyzed removal of N-allyloxycarbonyl groups, as demonstrated in the synthesis of glycan fragments [2]. This method preserves O-acetyl groups, enabling sequential deprotection without compromising the tetraacetate structure. Enzymatic deacetylation using chitin deacetylases has also been explored but remains limited by substrate specificity [3].

Scale-up Considerations for Research Applications

Scaling production requires optimizing cost, time, and waste management. The Priebe group achieved gram-scale synthesis by simplifying purification through crystallization instead of chromatography [1]. Continuous flow systems have been proposed to enhance mixing and heat transfer during acid hydrolysis, reducing reaction times from hours to minutes [5]. Solvent selection is another critical factor; switching from toxic dichloromethane to ethyl acetate in acylation steps improves safety without sacrificing yield [6].

A major scalability hurdle is the variable FA of chitin feedstocks. Chitin with FA > 0.90 maximizes GlcNAc yield during hydrolysis, as de-N-acetylated units slow depolymerization [5]. Pre-treatment with dilute alkali (0.5 M NaOH, 60°C) standardizes F_A, ensuring consistent batch quality.

Green Chemistry Approaches to Synthesis

Green methodologies focus on reducing hazardous reagents and energy consumption. Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have replaced corrosive acids in chitin dissolution, enabling mild hydrolysis at 50°C [5]. Microwave-assisted acylation reduces reaction times from 12 hours to 30 minutes while maintaining >90% yields, as demonstrated for tetra-O-acetyl-N-acetylglucosamine derivatives [6].

Biocatalytic routes are emerging but face challenges. N-acetylglucosamine deacetylases (EC 3.5.1.33) can theoretically deacetylate chitin oligomers, but engineering these enzymes for industrial-scale processes remains ongoing [3]. Solar-driven photoacetylation using TiO₂ catalysts offers a renewable energy alternative, though yields are currently suboptimal (50–60%) [6].

N-Acetyl-beta-D-glucosamine tetraacetate serves as a fundamental glycosyl donor in carbohydrate chemistry, distinguished by its unique structural features and reactivity profile [1]. This compound, with the molecular formula C16H23NO10 and molecular weight of 389.35 g/mol, represents a peracetylated derivative of the naturally occurring amino sugar N-acetylglucosamine [1]. The tetraacetate protecting group pattern significantly influences both the donor's stability and its glycosylation behavior.

The acetyl protecting groups at positions 1, 3, 4, and 6 render this donor "disarmed," meaning it exhibits reduced reactivity compared to "armed" donors that bear electron-donating protecting groups such as benzyl ethers [2]. This disarmed nature requires the use of more potent promoters and harsher reaction conditions to achieve effective glycosylation [3]. The 2-acetamido group plays a crucial role in determining stereochemical outcomes through neighboring group participation, which directs the formation of 1,2-trans glycosidic linkages with high beta-selectivity [4] [5].

The donor's reactivity is fundamentally governed by the electronic properties of the protecting groups. Acetyl groups, being electron-withdrawing, decrease the electron density at the anomeric center, making the donor less prone to activation [2]. However, this characteristic also contributes to enhanced stability during storage and handling. The compound exists predominantly in the beta-anomeric form due to the anomeric effect, where the acetate group at the anomeric position adopts an axial orientation [1].

Table 1: Physical and Chemical Properties of N-Acetyl-beta-D-glucosamine Tetraacetate

PropertyValueReference
Molecular FormulaC16H23NO10 [1]
Molecular Weight389.35 g/mol [1]
CAS Number7772-79-4 [1]
AppearanceWhite crystalline solid [6]
SolubilityOrganic solvents [6]
StabilityStable under dry conditions [6]
Anomeric Configurationβ-form predominant [1]

β-Selective Glycosylation Mechanisms

The mechanism of beta-selective glycosylation with N-acetyl-beta-D-glucosamine tetraacetate involves neighboring group participation by the 2-acetamido functionality [4] [5]. This mechanism proceeds through a well-established pathway where the acetamido group at the 2-position provides anchimeric assistance during glycosidic bond formation.

Upon activation of the anomeric acetate by a Lewis acid promoter, the leaving group departs to generate a transient oxocarbenium ion intermediate [5]. The 2-acetamido group immediately participates by forming a five-membered oxazoline ring through nucleophilic attack of the carbonyl oxygen on the anomeric carbon [7]. This oxazoline intermediate effectively shields the alpha-face of the sugar ring, forcing nucleophilic attack by the glycosyl acceptor to occur from the beta-face exclusively [5] [7].

The formation of the oxazoline intermediate is thermodynamically favored due to the stability of the five-membered ring and the relief of positive charge through delocalization [7]. This mechanism ensures complete beta-selectivity in glycosylation reactions, making N-acetyl-beta-D-glucosamine tetraacetate a highly predictable donor for the synthesis of beta-linked glycosides [4].

The oxazoline ring opening occurs upon nucleophilic attack by the acceptor alcohol, resulting in the formation of the desired beta-glycoside with concomitant regeneration of the acetamido group [7]. This process is stereoelectronically controlled, ensuring that the stereochemical outcome is independent of reaction conditions such as temperature, solvent, or promoter choice [5].

Table 2: Mechanistic Steps in β-Selective Glycosylation

StepProcessIntermediateStereochemical Outcome
1Anomeric activationOxocarbenium ion-
2Neighboring group participationOxazoline ringα-face blocked
3Nucleophilic attackTransition stateβ-selectivity
4Ring openingβ-glycoside product1,2-trans linkage

Comparative Analysis with Other GlcNAc Donors

N-acetyl-beta-D-glucosamine tetraacetate exhibits distinct advantages and limitations when compared to other glucosamine donors commonly employed in glycosylation reactions [8] [9] [10]. Trichloroacetimidate donors of N-acetylglucosamine offer enhanced reactivity and can be activated under milder conditions, but they are prone to side reactions including rearrangement to trichloroacetamides through intermolecular aglycon transfer mechanisms [8] [11].

Thioglycoside donors of N-acetylglucosamine provide excellent shelf stability and can be selectively activated using thiophilic promoters such as N-iodosuccinimide with triflic acid [9]. However, these donors are susceptible to intermolecular aglycon transfer reactions, particularly when used with poorly nucleophilic acceptors [12]. The thioaglycon can act as a nucleophile, leading to the formation of undesired side products and reduced glycosylation yields [13].

Glycosyl phosphate donors offer exceptional stereoselectivity, achieving beta-selectivity ratios of 97:3 under mild, neutral conditions when activated with bis-thiourea catalysts [14] [10]. These donors demonstrate superior performance with weakly nucleophilic acceptors but require specialized hydrogen-bonding catalysts that are not readily available [14].

Glycosyl fluorides provide the advantage of catalytic activation, with boron trifluoride etherate being effective at loadings as low as 1 mol% [3] [15]. However, these donors are extremely moisture-sensitive and require stringent anhydrous conditions, often necessitating the use of glove boxes for successful glycosylation [3].

Table 3: Comparative Analysis of N-Acetylglucosamine Donors

Donor TypeReactivityStereoselectivityStabilityMajor Limitation
TetraacetateLow (disarmed)Excellent (β-only)HighRequires harsh conditions
TrichloroacetimidateHighGoodModerateRearrangement side reactions
ThioglycosideModerateGood to excellentExcellentAglycon transfer
Glycosyl phosphateLow to moderateExcellent (97:3)GoodSpecialized catalysts required
Glycosyl fluorideHighVariablePoor (moisture)Extremely moisture sensitive

Influence of Protecting Groups on Glycosylation Efficiency

The protecting group pattern in N-acetyl-beta-D-glucosamine tetraacetate significantly influences glycosylation efficiency through both electronic and steric effects [2] [16]. The acetyl groups at positions 3, 4, and 6 function as electron-withdrawing substituents, reducing the nucleophilicity of the anomeric center and resulting in decreased reactivity compared to armed donors [2].

The disarming effect of acetyl groups necessitates the use of stronger promoters and more forcing conditions to achieve successful glycosylation [2]. Typical reaction conditions require Lewis acids such as boron trifluoride etherate or trimethylsilyl triflate in stoichiometric or excess amounts, often at reduced temperatures to control side reactions [17] [3].

The 2-acetamido protecting group serves a dual function, providing both neighboring group participation for stereochemical control and contributing to the overall disarming effect [4] [2]. This group is essential for achieving beta-selectivity but simultaneously reduces the donor's reactivity. The balance between stereochemical control and reactivity represents a fundamental trade-off in the design of glucosamine donors [2].

Comparative studies with benzylated glucosamine donors demonstrate the dramatic effect of protecting groups on reactivity [2]. Armed donors bearing benzyl ethers can be activated under much milder conditions with catalytic amounts of promoters, but they often provide mixtures of anomers due to the absence of neighboring group participation [16].

Recent advances have explored the use of remote protecting group effects to enhance reactivity while maintaining stereochemical control [4]. The incorporation of electron-donating groups at positions distant from the anomeric center can increase donor reactivity without compromising the directing effect of the 2-acetamido group [4].

Table 4: Protecting Group Effects on Glycosylation Parameters

PositionProtecting GroupElectronic EffectImpact on ReactivityStereochemical Role
1AcetateElectron-withdrawingLeaving group-
2AcetamidoElectron-withdrawingDecreases reactivityNeighboring group participation
3AcetateElectron-withdrawingDecreases reactivity-
4AcetateElectron-withdrawingDecreases reactivity-
6AcetateElectron-withdrawingDecreases reactivity-

Stereoselective Control in Glycosidic Bond Formation

The stereoselective control achieved with N-acetyl-beta-D-glucosamine tetraacetate represents one of the most reliable examples of predictable glycosidic bond formation in carbohydrate synthesis [4] [5]. The 2-acetamido group provides complete stereochemical control through neighboring group participation, ensuring exclusive formation of 1,2-trans beta-linkages [7].

The mechanism of stereocontrol operates through the formation of a bicyclic oxazoline intermediate that effectively blocks the alpha-face of the sugar ring [5] [7]. This intermediate is sufficiently stable to prevent competing pathways that might lead to alpha-glycoside formation. The stereochemical outcome is independent of external factors such as solvent polarity, temperature, or the nature of the acceptor alcohol [5].

The reliability of beta-selectivity with acetamido-protected donors contrasts sharply with the challenges encountered in forming alpha-glucosaminides [7]. Alpha-selective glycosylation requires the use of non-participating protecting groups at the 2-position, such as azido or benzyl ether groups, which often result in poor stereoselectivity and require extensive optimization of reaction conditions [7].

The oxazoline intermediate formation is stereoelectronically favored due to the optimal orbital overlap between the acetamido carbonyl and the developing positive charge at the anomeric center [7]. This electronic stabilization makes the neighboring group participation process kinetically and thermodynamically favorable, ensuring rapid formation of the oxazoline ring upon donor activation [5].

Computational studies have confirmed that the oxazoline intermediate adopts a conformation where the alpha-face is completely inaccessible to nucleophilic attack [18]. The five-membered ring constrains the sugar conformation and creates a significant steric barrier that directs exclusive beta-attack by acceptor molecules [18].

Role of Catalysts and Promoters in Glycosylation Reactions

The activation of N-acetyl-beta-D-glucosamine tetraacetate requires specific catalysts and promoters due to its disarmed nature [17] [3]. Boron trifluoride etherate represents the most commonly employed promoter, capable of activating the anomeric acetate through coordination to the carbonyl oxygen [3] [15]. The effectiveness of this promoter stems from its strong Lewis acidity and its ability to operate under anhydrous conditions [3].

Trimethylsilyl triflate serves as an alternative promoter that offers enhanced reactivity at lower temperatures [17] [19]. This promoter generates triflic acid in situ, which can protonate the anomeric acetate to facilitate leaving group departure [19]. The use of trimethylsilyl triflate often results in cleaner reaction profiles with reduced side product formation [17].

Recent developments have introduced indium(III) compounds as alternative promoters that offer several advantages over traditional Lewis acids [17]. Indium trichloride, indium tribromide, and indium triflate demonstrate excellent promoting ability while being air and moisture stable [17]. These promoters can be used in catalytic amounts and provide superior results compared to boron trifluoride etherate in many cases [17].

The mechanism of promoter action involves coordination to the anomeric acetate carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating acetate departure [17] [3]. The efficiency of promotion correlates with the Lewis acidity of the catalyst and its ability to bind selectively to the anomeric acetate over other acetyl groups in the molecule [17].

Gold(I) catalysis has emerged as a powerful alternative for glycosylation reactions, although its application to acetate-protected donors remains limited [20] [21]. Gold catalysts offer the advantage of operating under very mild conditions with excellent functional group tolerance, but they are typically employed with specialized leaving groups such as alkynylbenzoates rather than simple acetates [20].

Table 5: Promoters and Catalysts for N-Acetylglucosamine Tetraacetate Activation

Promoter/CatalystLoadingTemperatureAdvantagesDisadvantages
BF3·Et2O0.1-3 equiv-78°C to RTVersatile, inexpensiveHygroscopic, requires distillation
TMSOTf0.1-1 equiv-78°C to RTHigh efficiencyMoisture sensitive
InCl3/InBr30.1-1 equiv0°C to RTAir/water stableLower reactivity
In(OTf)3Catalytic0°C to RTCatalytic amountsMore expensive

Side Reactions and By-product Formation

Glycosylation reactions with N-acetyl-beta-D-glucosamine tetraacetate can be accompanied by several side reactions that reduce yield and complicate product purification [13] [12]. The most significant side reaction is donor hydrolysis, where water competes with the acceptor alcohol for the activated donor species [13]. This reaction is particularly problematic when using hygroscopic promoters or when moisture is present in the reaction system [13].

Elimination reactions leading to glycal formation represent another major side reaction pathway [13] [22]. Under strongly acidic conditions, the donor can undergo dehydration at the C-1 and C-2 positions to form the corresponding 2-acetamido glycal [13]. This reaction is favored when using excess promoter or at elevated temperatures, and it results in the loss of the anomeric center required for glycosidic bond formation [13].

Isomerization reactions can occur under prolonged reaction times or with highly acidic conditions, leading to the migration of acetyl groups between hydroxyl positions [13]. This type of side reaction is particularly problematic because it can alter the protecting group pattern and affect subsequent synthetic steps [13].

Decomposition of the acetamido group under harsh conditions can lead to the formation of acetate and amine functionalities [13]. This reaction is typically observed when using very strong acids or at elevated temperatures for extended periods [13]. The resulting products are often difficult to separate from the desired glycoside and can complicate downstream chemistry [13].

The formation of orthoester by-products, though less common with acetate-protected donors, can occur when the reaction conditions favor the formation of six-membered ring intermediates [13]. These products arise from intramolecular cyclization involving the acetyl protecting groups and represent unreactive dead-end species [13].

Table 6: Common Side Reactions and Prevention Strategies

Side ReactionMechanismConditions FavoringPrevention Strategy
Donor hydrolysisWater competitionMoisture presenceRigorous drying, molecular sieves
Glycal formation1,2-eliminationExcess acid, high temperatureControlled promoter loading
Acetyl migrationAcid-catalyzed isomerizationProlonged reaction timesShorter reaction times
Acetamido decompositionAcid hydrolysisVery strong acidsMilder promoters
Orthoester formationIntramolecular cyclizationSpecific conformationsTemperature control

Recent Advances in Coupling Methodologies

Recent years have witnessed significant advances in coupling methodologies that enhance the efficiency and scope of glycosylation reactions involving N-acetyl-beta-D-glucosamine derivatives [23] [24] [25]. One-pot glycosylation strategies have emerged as powerful tools for the rapid assembly of complex oligosaccharides without the need for intermediate purification steps [24] [25].

The development of orthogonal and reactivity-based one-pot synthesis using glycosyl ortho-(1-phenylvinyl)benzoates represents a breakthrough in synthetic methodology [24] [25]. This approach allows for the sequential formation of multiple glycosidic bonds in a single reaction vessel, dramatically reducing the time and effort required for oligosaccharide synthesis [25]. The methodology has been successfully applied to the synthesis of biologically important molecules including capuramycin and TMG-chitotriomycin [25].

Automated oligosaccharide synthesis platforms have been developed that utilize high-performance liquid chromatography equipment for the controlled delivery of reagents and real-time monitoring of reactions [26] [27] [28]. These systems enable the "push-button" synthesis of complex glycans with minimal operator intervention [27]. The HPLC-assisted approach offers advantages in terms of reproducibility, scalability, and the ability to adapt to different synthetic targets [28].

Photocatalytic glycosylation methodologies have emerged as environmentally friendly alternatives to traditional thermal activation methods [23]. These photo-promoted reactions operate under mild conditions and often demonstrate excellent biocompatibility, making them suitable for the glycosylation of sensitive biomolecules including peptides, proteins, and nucleic acids [23].

The integration of machine learning and artificial intelligence into glycosylation methodology development has begun to provide predictive models for reaction optimization [29]. These computational approaches can predict optimal reaction conditions based on donor and acceptor structures, potentially accelerating the development of new synthetic methodologies [29].

Flow chemistry applications to glycosylation reactions have shown promise for improving reaction efficiency and safety [30]. Continuous flow reactors enable precise control of reaction parameters and can facilitate the use of dangerous or unstable reagents under controlled conditions [30]. The technology is particularly valuable for large-scale synthesis and process development [30].

Table 7: Recent Advances in Glycosylation Methodologies

MethodologyKey FeaturesAdvantagesApplications
One-pot synthesisSequential bond formationReduced steps, higher efficiencyComplex oligosaccharides
Automated synthesisHPLC-based platformsReproducibility, minimal interventionGlycan libraries
PhotocatalysisLight-promoted activationMild conditions, biocompatibilityBiomolecule glycosylation
Flow chemistryContinuous processingEnhanced safety, scalabilityProcess development
AI-guided optimizationMachine learningPredictive optimizationMethod development

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

389.13219593 g/mol

Monoisotopic Mass

389.13219593 g/mol

Heavy Atom Count

27

Appearance

Assay:≥95%A crystalline solid

Other CAS

7772-79-4

Dates

Last modified: 09-15-2023

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